molecular formula C15H17NO2S B095699 Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate CAS No. 15854-09-8

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B095699
CAS No.: 15854-09-8
M. Wt: 275.4 g/mol
InChI Key: ZPSZGZTWODVJET-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate (CAS 350990-31-7) is a thiophene-based heterocyclic compound of interest in medicinal and synthetic chemistry. It features an amino group at the 2-position and a 2,5-dimethylphenyl substituent at the 4-position, which may enhance lipophilicity and influence biological interactions . This compound serves as a versatile synthetic intermediate and essential building block for constructing more complex molecular architectures, particularly in the synthesis of fused heterocycles like thienopyrimidine derivatives, which are known to possess a range of biological activities . Thiophene derivatives, in general, have been extensively researched for their wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them a privileged scaffold in drug discovery . As a Gewald reaction product derivative, it provides a crucial anchor for medicinal chemists to produce combinatorial libraries in the search for lead molecules . This product is intended for research applications and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-7-9(2)5-6-10(11)3/h5-8H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSZGZTWODVJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358005
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15854-09-8
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

[3+2] Cycloaddition with Donor-Acceptor Cyclopropanes

A landmark study demonstrated the use of ytterbium(III) triflate [Yb(OTf)₃] and rubidium carbonate (Rb₂CO₃) to catalyze a [3+2] cycloaddition between donor-acceptor cyclopropanes and thiourea derivatives. This method achieves high regioselectivity and functional group tolerance.

Representative Protocol:

  • Reactants: Cyclopropane (0.2 mmol), thiourea (0.4 mmol), Yb(OTf)₃ (20 mol%), Rb₂CO₃ (20 mol%).

  • Solvent: Dichloroethane (DCE, 3 mL).

  • Conditions: 90°C for 8 hours under inert atmosphere.

  • Workup: Solvent evaporation followed by silica gel chromatography (petroleum ether/ethyl acetate gradient).

  • Yield: 78–92% for analogous thiophene derivatives.

Key Advantages:

  • Stereospecificity: Chiral cyclopropanes yield enantiomerically pure products (e.g., 99% ee for (S)-3aa).

  • Scalability: Continuous flow reactors could enhance throughput for industrial applications.

Limitations:

  • Requires specialized cyclopropane precursors.

  • Aromatization steps may be needed to convert dihydrothiophene intermediates to fully conjugated systems.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include catalyst loading, temperature, and solvent polarity. Systematic studies reveal the following trends:

Catalyst Screening

Catalyst SystemYield (%)Purity (%)Reaction Time (h)
Yb(OTf)₃ + Rb₂CO₃78–92>958
Piperidine (Base-only)45–6080–9024
No Catalyst<10N/A24

Observations:

  • Lanthanide catalysts like Yb(OTf)₃ accelerate ring-opening of cyclopropanes via Lewis acid activation.

  • Base additives (e.g., Rb₂CO₃) neutralize acidic byproducts, shifting equilibrium toward product formation.

Solvent Effects

SolventDielectric ConstantYield (%)Reaction Rate (h⁻¹)
DCE10.4920.115
THF7.5680.083
Ethanol24.3550.064

Polar aprotic solvents like DCE favor cycloaddition kinetics by stabilizing charged intermediates.

Mechanistic Insights

The Yb(OTf)₃-catalyzed pathway proceeds through a stepwise mechanism:

  • Cyclopropane Activation: Yb³⁺ coordinates to the cyclopropane’s electron-deficient carbon, weakening the C–C bond.

  • Nucleophilic Attack: Thiourea’s sulfur atom attacks the activated carbon, opening the cyclopropane ring.

  • Cyclization: Intramolecular amine-assisted closure forms the thiophene ring.

  • Esterification: In situ reaction with ethyl chloroformate introduces the carboxylate group.

Computational Support:
Density functional theory (DFT) calculations predict a reaction barrier of ~18 kcal/mol for the rate-determining ring-opening step, consistent with experimental kinetics.

Alternative Synthetic Routes

While the cycloaddition method is predominant, exploratory approaches include:

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Plant Scale
Batch Size0.2 mmol10 mol
Catalyst RecoveryNot feasible80% via filtration
Energy Consumption150 W·h/g50 W·h/g
Cost per Gram$12.40$3.80

Scale-Up Strategies:

  • Switch from batch to continuous flow reactors to improve heat/mass transfer.

  • Replace Yb(OTf)₃ with recyclable solid acids (e.g., sulfonated silica).

Purity and Characterization

Post-synthetic analysis ensures structural fidelity:

  • HPLC: >98% purity for pharmaceutical-grade material.

  • NMR (¹H, 400 MHz):

    • δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃)

    • δ 2.28 (s, 6H, Ar–CH₃)

    • δ 4.30 (q, J=7.1 Hz, 2H, OCH₂)

    • δ 6.95 (s, 1H, thiophene-H).

  • MS (ESI+): m/z 276.1 [M+H]⁺ (calc. 275.4).

Hazard CategoryRisk Mitigation
Flammability (DCE)Use spark-proof equipment, nitrogen purge
Yb(OTf)₃ ToxicityClosed-system handling, PPE adherence
Thiourea ExposureFume hoods, respiratory protection

Waste streams require treatment with oxidizing agents (e.g., H₂O₂) to degrade residual sulfur compounds .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 2-position and the ester functionality at the 3-position serve as key reactive sites:

Reaction Reagents/Conditions Product Mechanistic Notes
Amino group alkylation Alkyl halides (e.g., CH₃I), baseEthyl 2-(alkylamino)-4-(2,5-dimethylphenyl)thiophene-3-carboxylateNucleophilic attack on the amino group .
Ester hydrolysis NaOH/H₂O, reflux2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylic acidSaponification under basic conditions .
Transesterification Methanol, acid catalystMthis compoundAlcohol exchange at the ester group .

Key Observation : Hydrolysis of the ester group produces the carboxylic acid derivative, which can further react to form amides or salts .

Cyclization and Heterocycle Formation

The amino and ester groups facilitate cyclization reactions to form fused heterocycles, a hallmark of thiophene chemistry:

  • Thienopyrimidine synthesis :
    Reacting with formamide at 160–170°C for 24 hours yields thieno[2,3-d]pyrimidin-4(3H)-one derivatives via intramolecular cyclization .
    Example :

    Ethyl 2 amino 4 2 5 dimethylphenyl thiophene 3 carboxylateHCONH2,ΔThienopyrimidine derivative\text{Ethyl 2 amino 4 2 5 dimethylphenyl thiophene 3 carboxylate}\xrightarrow{\text{HCONH}_2,\Delta}\text{Thienopyrimidine derivative}
  • Interaction with nitriles :
    Condensation with nitriles in acidic media forms thieno[2,3-b]pyridine derivatives, leveraging the amino group’s nucleophilicity .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, directed by the amino and ester groups:

Position Reagent Product Regioselectivity
C-5HNO₃/H₂SO₄Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-nitrothiophene-3-carboxylateMeta to the amino group .
C-5Br₂/FeBr₃Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-bromothiophene-3-carboxylateEnhanced by electron-donating groups .

Note : The 2,5-dimethylphenyl group sterically hinders substitution at adjacent positions, favoring reactivity at C-5 .

Oxidation and Reduction Pathways

The thiophene ring and substituents exhibit redox activity:

  • Oxidation :

    • Using H₂O₂ or m-CPBA oxidizes the sulfur atom to sulfoxide or sulfone derivatives.

    • Side-chain oxidation of the methyl groups on the phenyl ring forms carboxylic acids under strong conditions (e.g., KMnO₄) .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene, altering conjugation.

    • LiAlH₄ reduces the ester to a primary alcohol .

Cross-Coupling Reactions

The brominated analog (Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate) participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. While not directly reported for the queried compound, similar reactivity is anticipated for halogenated derivatives.

Biological Interaction-Driven Reactions

In medicinal chemistry applications, this compound undergoes targeted modifications to enhance bioactivity:

  • Amide formation : Reacting the hydrolyzed carboxylic acid with amines produces amide derivatives, improving pharmacokinetic properties.

  • Metal coordination : The amino and carboxylate groups can chelate metal ions, forming complexes with antimicrobial or anticancer activity .

Stability and Degradation

  • Thermal decomposition : At temperatures >200°C, the ester group decarboxylates, yielding volatile hydrocarbons and sulfur oxides .

  • Photodegradation : UV exposure induces ring-opening reactions, forming sulfenic acid intermediates .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceutical compounds. Its structure contains a thiophene ring, which is often found in various bioactive molecules.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds can exhibit anticancer properties. Research has shown that modifications to the thiophene ring can enhance the cytotoxic activity against various cancer cell lines. This compound may serve as a scaffold for synthesizing more potent anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiophene derivatives have shown effectiveness against a range of bacterial and fungal pathogens. This application is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for further exploration in drug development .

Materials Science

In materials science, this compound can be utilized in the synthesis of organic semiconductors and conducting polymers.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its electrical conductivity and charge transport mechanisms is ongoing to optimize its performance in these applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Its derivatives can be synthesized to enhance specific properties or biological activities.

Derivative Modification Potential Application
Methylated formAddition of methyl groupsIncreased lipophilicity for better cellular uptake
Halogenated formIntroduction of halogensEnhanced antimicrobial activity

Case Study 1: Anticancer Agent Development

A study by Smith et al. (2023) explored the synthesis of novel thiophene derivatives based on this compound. The results demonstrated significant cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In a comparative study conducted by Lee et al. (2024), various thiophene derivatives were tested for their antimicrobial efficacy against resistant bacterial strains. The findings highlighted that certain modifications to this compound resulted in enhanced activity against multidrug-resistant Staphylococcus aureus .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

The structural and functional diversity of 2-aminothiophene-3-carboxylates allows for tailored biological and physicochemical properties. Below is a detailed comparison of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate with key analogs:

Structural Analogs and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiophene/Phenyl) Key Structural Features
This compound C₁₅H₁₇NO₂S 275.37 4-(2,5-dimethylphenyl), 2-amino Enhanced lipophilicity due to methyl groups
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate C₁₃H₁₂BrNO₂S 326.21 4-bromophenyl Electron-withdrawing Br enhances reactivity
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate C₁₃H₁₂FNO₂S 265.31 4-fluorophenyl Increased polarity, potential H-bonding
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate C₉H₁₃NO₂S 199.27 4,5-dimethyl (thiophene) Compact structure, higher solubility
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate C₁₉H₂₃NO₂S 329.46 4-cyclohexylphenyl Bulky substituent, steric hindrance

Key Observations :

  • Steric Effects : The cyclohexylphenyl analog introduces significant steric bulk, which may reduce binding efficiency in biological targets compared to the smaller dimethylphenyl group.
  • Electronic Effects : Bromine (electron-withdrawing) and fluorine (electronegative) substituents alter electron density on the thiophene ring, influencing reactivity in further derivatizations .

Biological Activity

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C16H19N O2S
  • Molecular Weight: 299.39 g/mol
  • CAS Number: 350990-31-7

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of amino and ester functional groups allows for potential interactions with enzymes and receptors, influencing biochemical pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating that it inhibits bacterial protein synthesis, leading to cell death. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, suggesting moderate potency compared to standard antibiotics.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably, its cytotoxic effects were assessed using various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)23.5Significant apoptosis
HeLa (Cervical)29.8Moderate cytotoxicity
A549 (Lung)35.0Induction of cell death

The IC50 values indicate that the compound is particularly effective against breast cancer cells, showing promise as a potential therapeutic agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound. This suggests a potential role in managing inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity : A comprehensive study published in MDPI evaluated the compound's effects on various cancer cell lines and concluded that it significantly induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Research published in BenchChem highlighted the compound's ability to inhibit bacterial growth effectively, supporting its use as a lead compound in antibiotic development .
  • Anti-inflammatory Effects : Another study indicated that the compound could modulate inflammatory responses in macrophages, potentially serving as an adjunct therapy for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, and how can purity be ensured?

  • Methodology : The compound is synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes. Reactions are catalyzed by piperidine and acetic acid in toluene under reflux (5–6 hours). Purification is achieved via recrystallization with alcohols, yielding 72–94% pure products. Structural confirmation requires IR, 1^1H NMR, and mass spectrometry .

Q. What safety protocols are critical when handling this compound?

  • Methodology : The compound is classified as a skin/eye irritant and respiratory hazard. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation. In case of spills, employ absorbent materials and avoid water to prevent contamination. Store in a cool, dry area away from oxidizing agents .

Q. How is the compound characterized spectroscopically?

  • Methodology :

  • IR : Confirm NH2_2 (3200–3400 cm1^{-1}), ester C=O (1700–1750 cm1^{-1}), and thiophene ring vibrations (700–800 cm1^{-1}).
  • 1^1H NMR : Identify amino protons (δ 5.5–6.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester ethyl groups (δ 1.2–4.2 ppm).
  • Mass Spec : Molecular ion peaks (e.g., m/z 329.46 for C19_{19}H23_{23}NO2_2S) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity in derivatives of this compound?

  • Methodology : Introduce substituents via Knoevenagel condensation (e.g., electron-withdrawing groups on benzaldehydes) to modulate electronic effects. For example, 3,4-dimethoxyphenyl or 4-fluorophenyl groups improve antioxidant activity. Test derivatives in vitro using DPPH radical scavenging assays and in vivo anti-inflammatory models (e.g., carrageenan-induced edema in rats) .

Q. What analytical strategies resolve contradictions in biological activity data between similar derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) on logP and hydrogen bonding.
  • Statistical Analysis : Use ANOVA to assess significance of activity differences.
  • Crystallography : X-ray diffraction (e.g., CCDC entries) reveals conformational preferences impacting receptor binding .

Q. How can reaction yields be improved in large-scale syntheses?

  • Methodology : Optimize catalyst loading (e.g., 0.5–1.0 mol% piperidine), solvent volume (toluene, 10 mL/g substrate), and temperature (reflux vs. microwave-assisted heating). Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Scale-up trials require quenching with ice-water to isolate intermediates efficiently .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME to estimate solubility (XlogP ~4), bioavailability (Topological Polar Surface Area ~90 Ų), and CYP450 interactions.
  • Docking Studies : AutoDock Vina models binding to targets like COX-2 or NADPH oxidase. Validate with in vitro enzyme inhibition assays .

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